molecular formula C18H14F7N3 B11518493 2-Amino-1-(2-fluorophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(2-fluorophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11518493
M. Wt: 405.3 g/mol
InChI Key: IGIJSKNQHSZMCV-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluorophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, multiple trifluoromethyl groups, and a hexahydroquinoline core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-fluorophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and an ammonium acetate are reacted under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Addition of Trifluoromethyl Groups: The trifluoromethyl groups are often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and reagents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines or aldehydes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl group enhances its binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting neurological disorders or cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which 2-Amino-1-(2-fluorophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The fluorophenyl group enhances its interaction with hydrophobic pockets in proteins, while the trifluoromethyl groups increase its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(2-bromophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

Compared to its analogs, 2-Amino-1-(2-fluorophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s binding affinity and metabolic stability, making it a more potent and durable candidate in various applications.

Properties

Molecular Formula

C18H14F7N3

Molecular Weight

405.3 g/mol

IUPAC Name

2-amino-1-(2-fluorophenyl)-4,4-bis(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H14F7N3/c19-12-6-2-4-8-14(12)28-13-7-3-1-5-10(13)16(17(20,21)22,18(23,24)25)11(9-26)15(28)27/h2,4,6,8H,1,3,5,7,27H2

InChI Key

IGIJSKNQHSZMCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(C(=C(N2C3=CC=CC=C3F)N)C#N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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